3-Chloro-5-nitro-1,2-benzisothiazole
Description
Structure
3D Structure
Properties
CAS No. |
30747-87-6 |
|---|---|
Molecular Formula |
C7H3ClN2O2S |
Molecular Weight |
214.63 g/mol |
IUPAC Name |
3-chloro-5-nitro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H |
InChI Key |
JLKBGSBCVBKCBM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)Cl |
Other CAS No. |
30747-87-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 5 Nitro 1,2 Benzisothiazole and Its Congeners
Diverse Synthetic Routes to the 1,2-Benzisothiazole (B1215175) Core Structure
The formation of the 1,2-benzisothiazole ring is a critical step in the synthesis of the target compound. Various cyclization strategies have been developed to construct this bicyclic heteroaromatic system, often starting from readily available benzene (B151609) derivatives.
Cyclization Reactions in 1,2-Benzisothiazole Ring Formation
Several precursors can undergo intramolecular cyclization to form the 1,2-benzisothiazole-3(2H)-one scaffold. One common approach involves the use of 2-mercaptobenzoic acid and its derivatives. For instance, 2-mercaptobenzamides can undergo oxidative cyclization to yield benzisothiazolones. This transformation can be catalyzed by various systems, including cobalt phthalocyanine (B1677752) under an oxygen atmosphere. researchgate.net The reaction proceeds through the formation of a thiyl radical, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the sulfur atom. researchgate.net
Another versatile method starts from 2-(alkylthio)benzaldehydes. These compounds can be reacted with hydroxylamine (B1172632) to form the corresponding oxime, which is then treated with a halogenating agent to induce cyclization and form the 1,2-benzisothiazol-3-one ring. google.com Similarly, 2-(alkylthio)benzonitriles can be converted to 1,2-benzisothiazol-3-ones by reaction with a halogenating agent in the presence of water. google.com This method offers the advantage of a one-pot synthesis from 2-halobenzonitriles. google.com
A patent describes a method starting from o-chlorobenzonitrile, which reacts with anhydrous sodium hydrosulfide (B80085) and is then acidified to produce 2-mercaptobenzonitrile. Subsequent reaction with chlorine and water leads to the formation of 1,2-benzisothiazol-3-one.
The table below summarizes various cyclization reactions for the formation of the 1,2-benzisothiazole core.
| Starting Material | Reagents | Product | Reference(s) |
| 2-Mercaptobenzamide | Cobalt Phthalocyanine, O₂ | 1,2-Benzisothiazol-3(2H)-one | researchgate.net |
| 2-(Alkylthio)benzaldehyde | 1. Hydroxylamine2. Halogenating Agent | 1,2-Benzisothiazol-3(2H)-one | google.com |
| 2-(Alkylthio)benzonitrile | Halogenating Agent, H₂O | 1,2-Benzisothiazol-3(2H)-one | google.com |
| o-Chlorobenzonitrile | 1. NaSH2. H⁺3. Cl₂, H₂O | 1,2-Benzisothiazol-3(2H)-one |
Selective Halogenation Strategies for the 3-Position of Benzisothiazoles
Once the 1,2-benzisothiazol-3(2H)-one core is established, the next crucial step is the selective halogenation at the 3-position. This is most commonly achieved by treating the benzisothiazolone with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. The reaction involves heating the 1,2-benzisothiazol-3(2H)-one with POCl₃ to yield 3-chloro-1,2-benzisothiazole (B19369). google.com
Another method described in the literature involves the use of elemental chlorine in the presence of organic acids or their derivatives. google.com This approach allows for the direct chlorination of the 1,2-benzisothiazole ring at the 3-position. A patent also discloses the use of bis(trichloromethyl) carbonate in the presence of an organic amine catalyst to achieve the same transformation.
The table below outlines common halogenation strategies for the 3-position of benzisothiazoles.
| Starting Material | Reagent(s) | Product | Reference(s) |
| 1,2-Benzisothiazol-3(2H)-one | POCl₃ | 3-Chloro-1,2-benzisothiazole | google.com |
| 1,2-Benzisothiazole | Cl₂, Organic Acid | 3-Chloro-1,2-benzisothiazole | google.com |
| 1,2-Benzisothiazol-3(2H)-one | (Cl₃CO)₂CO, Amine Catalyst | 3-Chloro-1,2-benzisothiazole |
Introduction of the Nitro Group into the Benzisothiazole System
The introduction of a nitro group at the 5-position of the benzisothiazole ring can be approached in two primary ways: direct nitration of a pre-formed benzisothiazole scaffold or by utilizing a building block that already contains the nitro functionality.
Direct Nitration of Benzisothiazole Scaffolds
The direct nitration of 3-chloro-1,2-benzisothiazole is a potential route to introduce the nitro group. However, information on this specific reaction is scarce in readily available literature, suggesting that it may not be a preferred method due to potential side reactions or harsh conditions required. Aromatic nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. doubtnut.com The regioselectivity of the nitration on the benzisothiazole ring would be influenced by the directing effects of the heterocyclic ring and the chloro-substituent. The chlorine at the 3-position is an electron-withdrawing group, which would deactivate the aromatic ring towards electrophilic substitution.
Building Block Approaches Incorporating Pre-Formed Nitro Moieties
A more common and controlled strategy for the synthesis of 5-nitro-1,2-benzisothiazole derivatives involves starting with a benzene ring that is already substituted with a nitro group at the desired position. This "building block" approach offers better control over the regiochemistry of the final product.
One such precursor is 2-amino-5-nitrobenzonitrile. google.comnih.govsigmaaldrich.com This compound can be converted into the corresponding 2-thio derivative, which can then undergo cyclization to form the 5-nitro-1,2-benzisothiazole ring system. A patent describes the preparation of 3-amino-5-nitro-2,1-benzisothiazole from o-nitro-p-thiocyanatoaniline, which undergoes a thionation and ring-closure reaction. google.com
Another key building block is 2-mercapto-5-nitrobenzoic acid. chemspider.com This compound can be cyclized to form 5-nitro-1,2-benzisothiazol-3(2H)-one, which can then be chlorinated at the 3-position as described in section 2.1.2. The synthesis of 2-mercapto-5-nitrobenzoic acid itself can be achieved from precursors like 2-chloro-5-nitrobenzoic acid.
The following table presents some key building blocks used in the synthesis of 5-nitro-1,2-benzisothiazole derivatives.
| Building Block | Potential Intermediate | Reference(s) |
| 2-Amino-5-nitrobenzonitrile | 5-Nitro-1,2-benzisothiazole derivatives | google.comnih.govsigmaaldrich.com |
| 2-Mercapto-5-nitrobenzoic acid | 5-Nitro-1,2-benzisothiazol-3(2H)-one | chemspider.com |
| o-Nitro-p-thiocyanatoaniline | 3-Amino-5-nitro-2,1-benzisothiazole | google.com |
Specific Synthetic Pathways for 3-Chloro-5-nitro-1,2-benzisothiazole
Based on the methodologies discussed, a plausible synthetic pathway for this compound involves a building block approach.
A likely route commences with a readily available nitro-substituted benzene derivative, such as 2-chloro-5-nitrobenzoic acid. This starting material can be converted to 2-mercapto-5-nitrobenzoic acid. The subsequent cyclization of this intermediate would yield 5-nitro-1,2-benzisothiazol-3(2H)-one. The final step would then be the chlorination of the 3-position using a reagent like phosphorus oxychloride to afford the target compound, this compound. guidechem.com
Alternatively, starting from 2-amino-5-nitrobenzonitrile, one could envision a pathway involving diazotization followed by substitution with a sulfur-containing nucleophile to introduce the thiol group, leading to a precursor for cyclization. Subsequent chlorination would yield the final product.
While the general strategies are well-established, the specific reaction conditions, such as temperature, reaction time, and choice of solvent and catalyst, are crucial for optimizing the yield and purity of this compound. A German patent suggests that 1,2-benzisothiazoles substituted with a nitro group can be chlorinated at the 3-position using elemental chlorine in the presence of an organic acid. google.com
Synthesis Utilizing 1,2-Benzisothiazol-3(2H)-one Derivatives as Intermediates
The primary and most established route to 3-chloro-1,2-benzisothiazoles involves the chlorination of the corresponding 1,2-benzisothiazol-3(2H)-one precursors. This transformation effectively converts the cyclic amide (lactam) functionality into a reactive 3-chloro group. The synthesis of the target compound, this compound, proceeds via the chlorination of 5-nitro-1,2-benzisothiazol-3(2H)-one.
A prevalent method for this conversion employs thionyl chloride (SOCl₂) in the presence of a catalyst, such as N,N-dimethylformamide (DMF), within an appropriate solvent like chlorobenzene (B131634). google.com While a direct synthesis for the 5-nitro isomer is not explicitly detailed in the provided research, the methodology has been successfully applied to a variety of substituted analogues, including the 7-nitro isomer. google.com In a typical procedure, the substituted 1,2-benzisothiazol-3-one is treated with an excess of thionyl chloride at elevated temperatures (e.g., 80-90°C) for several hours. google.com Upon completion, the reaction mixture is concentrated, and the crude product is purified by recrystallization. google.com This method is noted for its high efficiency and applicability to various substituted benzisothiazolones. google.com
For instance, the synthesis of 3-chloro-7-nitro-1,2-benzisothiazole (B8522207) from 7-nitro-1,2-benzisothiazol-3-one using thionyl chloride and DMF in chlorobenzene resulted in an 85% yield. google.com Similar conditions have been applied to other derivatives, demonstrating the versatility of this approach. google.com
Alternative chlorinating agents include phosphorus oxychloride (POCl₃) and bis(trichloromethyl) carbonate, also known as triphosgene. The reaction with POCl₃ typically involves heating the 1,2-benzisothiazol-3(2H)-one with the reagent, which acts as both the chlorinating agent and the solvent.
Below is a table summarizing the synthesis of various 3-chloro-1,2-benzisothiazole congeners from their lactam precursors.
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1,2-Benzisothiazol-3-one | Thionyl chloride, N,N-Dimethylformamide | Chlorobenzene | 70-80°C, 8 hr | 3-Chloro-1,2-benzisothiazole | 90% |
| 7-Methyl-1,2-benzisothiazol-3-one | Thionyl chloride, N,N-Dimethylformamide | Toluene | 70-80°C, 3 hr | 3-Chloro-7-methyl-1,2-benzisothiazole | 89% |
| 6-Methoxy-1,2-benzisothiazol-3-one | Thionyl chloride, N,N-Dimethylformamide | Chlorobenzene | 80-90°C, 5 hr | 3-Chloro-6-methoxy-1,2-benzisothiazole | 87% |
| 7-Nitro-1,2-benzisothiazol-3-one | Thionyl chloride, N,N-Dimethylformamide | Chlorobenzene | 80-90°C, 3 hr | 3-Chloro-7-nitro-1,2-benzisothiazole | 85% |
Modern Approaches to Mitigate Hazardous Reagent Use in 3-Halo-Benzisothiazole Synthesis
The industrial synthesis of 3-halo-benzisothiazoles has historically involved reagents that pose significant handling and environmental risks. Traditional methods often employed highly toxic substances like phosgene (B1210022) gas or phosphorus halides such as phosphorus oxychloride. google.com These older methods suffer from several disadvantages; phosgene is acutely toxic and difficult to handle safely, while phosphorus-based reagents can lead to challenging product separations and generate problematic wastewater streams. google.com
In response to these hazards, more modern and industrially viable approaches have been developed. One of the most significant improvements is the use of thionyl chloride in conjunction with a catalyst like N,N-dimethylformamide (DMF). google.com This system is considered a more advantageous method as it avoids the use of highly toxic phosgene and simplifies waste treatment compared to phosphorus-based reagents. google.com The reaction is typically robust, providing high yields and a cleaner product profile. google.com
Another important advancement is the use of bis(trichloromethyl) carbonate (triphosgene) as a direct replacement for phosgene. Triphosgene is a stable, crystalline solid that is much safer to store, transport, and handle than gaseous phosgene. In a reaction vessel, it decomposes to generate phosgene in situ, thereby minimizing the risks associated with having large quantities of the toxic gas.
The table below offers a comparison of these different chlorinating agents.
| Reagent | Form | Key Hazards | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgene (COCl₂) | Gas | Extremely toxic, corrosive | Highly reactive | Difficult and dangerous to handle/store google.com |
| Phosphorus Oxychloride (POCl₃) | Liquid | Toxic, corrosive, reacts violently with water | Effective chlorinating agent | Difficult product separation, wastewater issues google.com |
| Thionyl Chloride (SOCl₂) / DMF | Liquid | Toxic, corrosive | Good yields, avoids phosgene, easier workup than POCl₃ google.com | Still requires careful handling |
| Triphosgene (C₃Cl₆O₃) | Solid | Toxic upon decomposition | Safer solid surrogate for phosgene, enables in situ generation | More expensive than bulk phosgene or SOCl₂ |
Preparation of Related Amino-Nitrobenzisothiazoles
The synthesis of 3-amino-5-nitro-1,2-benzisothiazole (CAS 84387-89-3) is of significant interest as this compound serves as a valuable intermediate for further chemical elaboration. nih.govsigmaaldrich.com Research indicates that a primary route to this class of compounds is the oxidative cyclization of a thiobenzamide (B147508) precursor.
Specifically, the synthesis can be achieved starting from 2-amino-5-nitrothiobenzamide (B1599155). This intermediate is prepared from 2-cyano-4-nitroaniline. google.com The subsequent and crucial step is the ring-closure reaction to form the benzisothiazole ring system. One patented method, although for the isomeric 3-amino-5-nitro-2,1-benzisothiazole, details the cyclization of 2-amino-5-nitrothiobenzamide in concentrated sulfuric acid using a catalyst, such as bromine or sodium bromide, at elevated temperatures (e.g., 45-95°C). google.com Another variation involves using hydrogen peroxide as the oxidant for the cyclization. google.com The formation of the 1,2-benzisothiazole isomer, as opposed to the 2,1-isomer, is dependent on the precise reaction conditions and the choice of oxidant, which directs the intramolecular sulfur-nitrogen bond formation.
An alternative pathway to the 3-aminobenzisothiazole core involves starting with a substituted 2-fluorobenzonitrile. arkat-usa.org For the synthesis of the target compound, this would involve reacting 2-fluoro-5-nitrobenzonitrile (B100134) with a sulfur source like sodium sulfide (B99878). This initially forms a sulfide or disulfide intermediate. Subsequent treatment with ammonia (B1221849) and an oxidant like sodium hypochlorite (B82951) facilitates the intramolecular cyclization to yield the final 3-amino-5-nitro-1,2-benzisothiazole. arkat-usa.org
The resulting 3-amino-5-nitro-1,2-benzisothiazole is a stable, crystalline solid that can be readily used in further synthetic steps, such as acylation reactions at the amino group. nih.gov
Elucidation of the Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Nitro 1,2 Benzisothiazole
Nucleophilic Substitution Reactions at the Chlorine Atom of 3-Chloro-5-nitro-1,2-benzisothiazole
The chlorine atom at the 3-position of the 1,2-benzisothiazole (B1215175) nucleus is a primary site for nucleophilic attack. However, the outcomes of these reactions are not always straightforward substitution products. Depending on the nucleophile and reaction conditions, reactions can lead to either direct substitution or cleavage of the isothiazole (B42339) ring.
Unlike its non-nitrated analog, which often undergoes ring fission upon reaction with nucleophiles like sodium cyanide, n-butyl-lithium, and sodium thiophenoxide rsc.org, the reactivity of this compound is strongly influenced by the 5-nitro group. While direct substitution of the chlorine is possible, many reactions proceed through complex pathways. For instance, reactions with certain carbanions can lead to the formation of benzo[b]thiophen derivatives, suggesting a mechanism that involves the cleavage of the N-S bond. rsc.org A proposed mechanism involves S-substituted o-cyanothiophenols as intermediates in reactions leading to these benzo[b]thiophen products. rsc.org
In contrast, some nucleophiles can replace the chlorine atom without disrupting the heterocyclic core. The reaction of 4,5-dichloro-3-trichloromethylisothiazole with various heterocyclic amines, such as piperidine (B6355638) and morpholine, results in the selective nucleophilic replacement of the chlorine atom at the 5-position, leaving the one at the 4-position intact. researchgate.net While this is a different isothiazole derivative, it demonstrates the possibility of selective substitution on the isothiazole ring system. In the case of 3-chloro-1,2-benzisothiazole (B19369), treatment with sodium ethoxide in ethanol (B145695) yields 3-ethoxy-1,2-benzisothiazole, a direct substitution product, with no evidence of ring-opened products. rsc.org
The table below summarizes the varied reactivity of the related 3-chloro-1,2-benzisothiazole with different nucleophiles, which provides a comparative basis for understanding the potential reactions of the 5-nitro derivative.
Reactions of 3-Chloro-1,2-benzisothiazole with Nucleophiles rsc.org
| Nucleophile | Solvent/Conditions | Major Products | Product Type |
|---|---|---|---|
| Sodium Cyanide | Aqueous Acetone | o-Cyanophenyl thiocyanate (B1210189), Bis-(o-cyanophenyl) disulphide | Ring Fission |
| Copper(I) Cyanide | Dimethylformamide | Bis-(o-cyanophenyl) disulphide | Ring Fission |
| n-Butyl-lithium | - | o-(n-Butylthio)-benzonitrile | Ring Fission |
| Sodium Thiophenoxide | Ethanol | Bis-(o-cyanophenyl) disulphide, Diphenyl disulphide | Ring Fission |
| Sodium Ethoxide | Ethanol | 3-Ethoxy-1,2-benzisothiazole | Substitution |
Influence of the Nitro Group on the Electrophilicity and Reactivity Profile of the Benzisothiazole Ring
The nitro group (-NO2) is a potent electron-withdrawing group, significantly influencing the electronic properties of the benzisothiazole ring system. nih.gov It deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). quora.comyoutube.com This activation occurs through both inductive and resonance effects, which reduce the electron density of the benzene (B151609) ring, making it more susceptible to attack by nucleophiles. nih.govquora.com
For nucleophilic aromatic substitution to occur, two conditions are generally required: the presence of a good leaving group (like the chlorine atom in this compound) and the reduction of the ring's electron density by electron-withdrawing groups. libretexts.org The nitro group is particularly effective in this role. When a nucleophile attacks the ring, it forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this complex is crucial for the reaction to proceed. The nitro group can delocalize the negative charge, but this stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. youtube.comlibretexts.org In this compound, the nitro group is para to the C-7a carbon and meta to the C-4 carbon, influencing the regioselectivity of potential nucleophilic attacks on the benzene portion of the molecule. Its position relative to the reactive C3-Cl site is critical for the formation of intermediates in rearrangement reactions. acs.orgresearchgate.net
Intramolecular Rearrangement Pathways of this compound
The reaction of this compound with certain nucleophiles can trigger complex intramolecular rearrangements, leading to products with significantly altered skeletal structures.
The reaction of this compound with hydrazine (B178648) does not yield the simple substitution product, 3-hydrazino-5-nitro-1,2-benzisothiazole, as might be expected. acs.orgresearchgate.net Instead, a deep-seated rearrangement occurs, resulting in the formation of a dimeric product where two 2,1-benzisothiazole units are joined by a sulfur bridge. acs.orgdocumentsdelivered.com This is in contrast to the reaction of 3-methoxy-5-nitro-1,2-benzisothiazole with hydrazine, which produces a ring-opened hydrazonate product. acs.orgresearchgate.netdocumentsdelivered.com These findings highlight that the nature of the leaving group at the 3-position (chloro vs. methoxy) dictates the final rearranged product.
Products of Hydrazine Reactions with 3-Substituted-5-nitro-1,2-benzisothiazoles acs.orgdocumentsdelivered.com
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Hydrazine | Sulfur-bridged 2,1-benzisothiazole dimer |
| 3-Methoxy-5-nitro-1,2-benzisothiazole | Hydrazine | Ring-opened hydrazonate |
The formation of the observed rearrangement products is rationalized by mechanisms that involve the initial formation of a pivotal Meisenheimer complex. acs.orgresearchgate.netdocumentsdelivered.com The presence of the electron-withdrawing 5-nitro group on the benzisothiazole ring is crucial as it favors the formation of this anionic σ-adduct. acs.orgresearchgate.net Following the nucleophilic attack of hydrazine at a carbon atom of the benzene ring, a Meisenheimer-type intermediate is formed. Subsequent intramolecular steps lead to the expulsion or migration of the original isothiazole sulfur atom and the formation of the rearranged 2,1-benzisothiazole systems. acs.org The proposed mechanisms, which account for the formation of these unexpected products, are supported by Density Functional Theory (DFT) calculations. acs.orgdocumentsdelivered.com These computational studies provide evidence for the energetic feasibility of the pathways involving the Meisenheimer complexes and their evolution to the final products. acs.orgdocumentsdelivered.com
Photochemical Isomerization of 5-Nitro-1,2-benzisothiazole Derivatives
While the photochemistry of simple five-membered aromatic heterocycles like isothiazoles is well-studied, their condensed ring analogs have received less attention. clockss.org Nevertheless, studies on related compounds show that 5-nitro-1,2-benzisothiazole derivatives can undergo photochemical isomerization. For instance, 3-piperidino-5-nitro-1,2-benzisothiazole has been shown to isomerize irreversibly to the corresponding 2-piperidino-benzothiazole (BT). clockss.org
This transformation is proposed to proceed through a high-energy azirine intermediate, formed after the photochemical cleavage of the S–N bond in the isothiazole ring. clockss.org Density-functional theory (DFT) and time-dependent (TD)-DFT calculations support this mechanistic pathway. clockss.org The study also noted that the isomerization occurs from an upper excited state of the nitro-derivatives, indicating an effect of the excitation wavelength. clockss.org In one specific case, the irradiation of 3-n-butylamino-5-nitrobenzisothiazole led to a different isomerization product, 3-amino-6-nitrobenzoisothiazole, after isomerization and subsequent dealkylation. clockss.org These findings demonstrate that photochemical methods can be a valuable tool for synthesizing benzothiazole (B30560) and other isomeric benzisothiazole derivatives from 5-nitro-1,2-benzisothiazole precursors. clockss.org
Functionalization Reactions at Other Positions of the Benzisothiazole Nucleus
While much of the reactivity of this compound is centered on the C3 position, functionalization at other positions is theoretically possible, although less explored. The strong electron-withdrawing nature of the nitro group makes the aromatic ring highly electron-deficient, opening up the possibility for Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org VNS allows for the formal replacement of a hydrogen atom on an electron-deficient aromatic ring with a nucleophile bearing a leaving group. organic-chemistry.org For substituted nitroarenes, VNS typically occurs at positions ortho and para to the nitro group. organic-chemistry.org In the case of this compound, this would correspond to the C4 and C6 positions. However, specific examples of VNS reactions on this particular substrate are not prominently documented.
Another potential functionalization pathway is the reduction of the nitro group at the C5 position to an amino group. This transformation is a common reaction in nitroaromatic chemistry and would yield 3-chloro-5-amino-1,2-benzisothiazole. This resulting amino group could then serve as a handle for further synthetic modifications, such as diazotization followed by Sandmeyer-type reactions, significantly expanding the range of accessible derivatives. The synthesis of the isomeric 3-amino-5-nitro-2,1-benzisothiazole and its diazonium salt is a known process, suggesting the feasibility of manipulating the nitro group on the benzisothiazole scaffold. biosynth.comgoogle.com
Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 Nitro 1,2 Benzisothiazole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and structure of a molecule. For 3-Chloro-5-nitro-1,2-benzisothiazole, both ¹H and ¹³C NMR would be instrumental.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of closely related analogues, such as 5-nitro-1,2-benzothiazol-3-amine. In the ¹H NMR spectrum of a 5-nitro-1,2-benzisothiazole system, the aromatic protons would exhibit characteristic signals in the downfield region, typically between 7.0 and 9.0 ppm. The presence of the electron-withdrawing nitro group at the C5 position would significantly deshield the adjacent protons. For instance, in a related derivative, the proton at C4 has been observed at approximately 9.38 ppm. nih.gov
The ¹³C NMR spectrum would provide further structural confirmation. The carbon atoms of the benzisothiazole ring system would resonate at distinct chemical shifts, with those bearing the chloro and nitro substituents, as well as the carbon involved in the isothiazole (B42339) ring fusion, showing characteristic values. For example, in a 5-nitro-1,2-benzothiazole derivative, the carbon atom bearing the nitro group (C5) and the adjacent carbons are significantly influenced, with resonances appearing in the range of 120.0 to 150.0 ppm. nih.gov The carbon attached to the chlorine atom (C3) would also exhibit a downfield shift due to the electronegativity of the halogen.
Interactive Data Table: Expected NMR Chemical Shifts for this compound based on Analogous Compounds
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
| ¹H | H4 | ~ 9.0 - 9.4 | Significantly deshielded by the adjacent nitro group. |
| ¹H | H6 | ~ 8.0 - 8.5 | Influenced by the nitro group and the isothiazole ring. |
| ¹H | H7 | ~ 7.5 - 8.0 | Coupled to H6. |
| ¹³C | C3 | ~ 150 - 155 | Attached to chlorine and nitrogen. |
| ¹³C | C3a | ~ 125 - 130 | Bridgehead carbon. |
| ¹³C | C4 | ~ 120 - 125 | Adjacent to the nitro-substituted carbon. |
| ¹³C | C5 | ~ 140 - 145 | Attached to the nitro group. |
| ¹³C | C6 | ~ 118 - 123 | |
| ¹³C | C7 | ~ 125 - 130 | |
| ¹³C | C7a | ~ 150 - 155 | Bridgehead carbon. |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro group. Specifically, the asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=N stretching of the isothiazole ring would likely be observed in the 1600-1650 cm⁻¹ region. The C-Cl stretching vibration would be found in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹. In a closely related compound, 5-nitro-1,2-benzothiazol-3-amine, characteristic IR peaks were observed at 1603 cm⁻¹ and 1527 cm⁻¹ (likely related to the nitro group and ring vibrations) and 1316 cm⁻¹ (nitro group). nih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretch of the nitro group is also typically Raman active.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N Stretch (Isothiazole) | 1600 - 1650 | IR, Raman |
| Asymmetric NO₂ Stretch | 1500 - 1560 | IR |
| Symmetric NO₂ Stretch | 1300 - 1370 | IR, Raman |
| C-N Stretch | 1200 - 1300 | IR |
| C-Cl Stretch | 600 - 800 | IR |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electron impact (EI) ionization would likely lead to a series of characteristic fragmentation pathways.
The molecular ion peak [M]⁺ would be expected, and its high-resolution measurement would confirm the elemental composition (C₇H₃ClN₂O₂S). Due to the presence of chlorine, an [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak would be observed, corresponding to the ³⁷Cl isotope.
Common fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and the loss of the chlorine atom (Cl, 35/37 Da). Cleavage of the isothiazole ring could also occur, leading to fragments corresponding to the benzonitrile (B105546) or thiophene (B33073) portions of the molecule.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself is not publicly available, a study on its reactivity provides significant insight into its structural transformations. In a reaction of this compound with diethyl malonate in the presence of sodium ethoxide, the major product was identified as ethyl(3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate. researchgate.net This indicates a rearrangement of the benzisothiazole ring system to a benzothiophene.
The crystal structure of this resulting product was determined, revealing a monoclinic space group P2₁/n with the following unit cell parameters: a = 12.143(5) Å, b = 11.172(4) Å, c = 8.567(3) Å, and β = 95.51(2)°. researchgate.net This analysis provides concrete evidence of the solid-state architecture of a direct, stable derivative of the target compound.
Interactive Data Table: Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Compound | ethyl(3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.143(5) |
| b (Å) | 11.172(4) |
| c (Å) | 8.567(3) |
| β (°) | 95.51(2) |
Integration of Spectroscopic Data for Comprehensive Structural Elucidation
The unambiguous structural assignment of this compound is achieved through the synergistic integration of the data from these diverse spectroscopic techniques. NMR spectroscopy establishes the carbon-hydrogen framework and the connectivity of the atoms. Vibrational spectroscopy confirms the presence of key functional groups, particularly the nitro substituent, and provides a unique molecular fingerprint. Mass spectrometry corroborates the molecular formula and reveals plausible fragmentation pathways, which in turn reflect the underlying molecular structure. Finally, while the crystal structure of the parent compound remains to be determined, X-ray diffraction analysis of a direct reaction product provides invaluable, definitive information about the solid-state conformation and potential reactivity of the benzisothiazole core. Together, these methods provide a comprehensive and detailed portrait of the molecular structure and characteristics of this compound.
Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Nitro 1,2 Benzisothiazole
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is instrumental in determining optimized geometries, molecular energies, and various electronic properties. For the parent molecule, 3-chloro-1,2-benzisothiazole (B19369), DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have provided a detailed understanding of its geometry. nih.gov
Below is a table of selected optimized geometrical parameters calculated for the parent compound, 3-chloro-1,2-benzisothiazole, which serves as a baseline for understanding the structure of the nitro-substituted derivative. nih.gov
Table 1: Selected Optimized Geometrical Parameters of 3-Chloro-1,2-benzisothiazole (CBT) using DFT/B3LYP/6-311++G(d,p) (Note: Atom numbering may differ from IUPAC standards and follows the designation in the cited study for consistency.)
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| Bond Lengths | |
| S1–N2 | 1.646 |
| N2–C7 | 1.312 |
| C7–S1 | 1.745 |
| C7–Cl8 | 1.724 |
| C3–C4 | 1.405 |
| C4–C5 | 1.379 |
| C5–C6 | 1.401 |
| Bond Angles | |
| N2–S1–C7 | 93.9 |
| S1–N2–C7 | 110.8 |
| N2–C7–S1 | 114.7 |
| N2–C7–Cl8 | 116.9 |
| S1–C7–Cl8 | 128.4 |
| C4–C3–C9 | 118.2 |
Data sourced from a DFT study on 3-chloro-1,2-benzisothiazole. nih.gov
Elucidating Reaction Mechanisms and Energetics through Quantum Chemical Calculations
Quantum chemical calculations are indispensable for mapping out reaction pathways, identifying transition states, and determining the activation energies that govern reaction kinetics. Experimental studies on the parent molecule, 3-chloro-1,2-benzisothiazole, show that it undergoes ring-fission reactions when treated with various nucleophiles. youtube.com These reactions are proposed to proceed via nucleophilic attack at the sulfur atom or the C3-carbon atom.
For 3-Chloro-5-nitro-1,2-benzisothiazole, theoretical calculations would be employed to model these reaction pathways. By calculating the potential energy surface, researchers can identify the minimum energy path from reactants to products. The presence of the electron-withdrawing nitro group at the 5-position would significantly enhance the electrophilicity of the benzisothiazole ring system. fiveable.me This is predicted to lower the activation energy for nucleophilic attack, making the molecule more reactive than its non-nitrated counterpart. DFT calculations would likely show that the transition states are stabilized by the delocalization of negative charge onto the nitro group, thereby accelerating the reaction rate. Such computational studies can distinguish between competing mechanisms by comparing the calculated activation barriers for each proposed pathway. wikipedia.org
Theoretical Prediction and Experimental Validation of Spectroscopic Parameters
Computational methods, particularly DFT, allow for the accurate prediction of spectroscopic data such as vibrational (FT-IR and FT-Raman) and NMR spectra. For the parent 3-chloro-1,2-benzisothiazole, theoretical vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level show excellent agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor. nih.gov
In the case of this compound, theoretical calculations would predict the emergence of characteristic vibrational modes associated with the nitro group. The most prominent of these would be the symmetric and asymmetric stretching vibrations of the N-O bonds, typically appearing in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The presence of the nitro group would also influence the frequencies of the aromatic C-H and C=C stretching modes. Comparing the computationally predicted spectrum with an experimentally obtained one is a standard method for confirming molecular structure.
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3-Chloro-1,2-benzisothiazole (CBT)
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
|---|---|---|---|
| C-H stretching | 3097 | 3073 | 3075 |
| C=C stretching | 1587 | 1590 | 1589 |
| C-C stretching | 1438 | 1440 | 1440 |
| C-S stretching | 845 | 847 | 845 |
| C-Cl stretching | 748 | 750 | 748 |
Data sourced from a DFT study on 3-chloro-1,2-benzisothiazole. nih.gov
Analysis of Electron Density Distributions and Molecular Orbital Characteristics
The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in their energies, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com
For the parent 3-chloro-1,2-benzisothiazole, DFT calculations determined the HOMO and LUMO energies to be -6.93 eV and -1.97 eV, respectively, resulting in an energy gap of 4.96 eV. nih.gov The introduction of a 5-nitro group, a powerful electron-withdrawing substituent, is expected to have a profound effect on the FMOs. researchgate.net The nitro group would significantly lower the energy of the LUMO, as the LUMO would likely be localized over the N-O bonds and the aromatic ring, increasing the molecule's electron affinity. This would lead to a considerable reduction in the HOMO-LUMO gap, making this compound more reactive and susceptible to charge-transfer interactions. mdpi.com
Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge distribution and intramolecular interactions. scirp.org In 3-chloro-1,2-benzisothiazole, NBO analysis reveals significant hyperconjugative interactions that contribute to its stability. nih.gov For the nitro-substituted derivative, NBO analysis would quantify the strong delocalization of electron density from the benzene (B151609) ring to the nitro group, confirming its potent resonance-withdrawing effect.
Table 3: Calculated Frontier Orbital Energies and Related Properties for 3-Chloro-1,2-benzisothiazole (CBT)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.93 |
| LUMO Energy | -1.97 |
| HOMO-LUMO Energy Gap (ΔE) | 4.96 |
Data sourced from a DFT study on 3-chloro-1,2-benzisothiazole. nih.gov
Conformational Landscape and Dynamic Behavior Studies
While the fused benzisothiazole ring system is rigid and planar, substituents can introduce conformational flexibility. For this compound, the primary dynamic feature to investigate is the rotation of the nitro group around the C-N bond. Computational studies can map the potential energy surface for this rotation.
A relaxed potential energy surface scan would be performed by systematically varying the dihedral angle of the C-C-N-O bond and calculating the energy at each step. This would identify the minimum energy (most stable) conformation and the energy barriers to rotation. Due to steric interactions with adjacent hydrogen atoms on the benzene ring and the desire to maximize π-orbital overlap, the nitro group is expected to be nearly coplanar with the aromatic ring in its lowest energy state. acs.org The rotational barrier, calculated as the energy difference between the stable planar conformation and the perpendicular transition state, provides insight into the molecule's dynamic behavior at different temperatures. Such conformational analyses are a standard component of comprehensive theoretical characterizations. nih.gov
Exploration of 3 Chloro 5 Nitro 1,2 Benzisothiazole As a Building Block for Advanced Chemical Structures
Rational Design and Synthesis of Novel Benzisothiazole Derivatives
The rational design of novel derivatives from 3-chloro-5-nitro-1,2-benzisothiazole hinges on the distinct reactivity of its constituent parts. The chlorine atom at the 3-position is a key reactive site, acting as a leaving group in nucleophilic substitution reactions. This allows for the strategic introduction of a wide array of functional groups, enabling the systematic construction of a library of new compounds. The nitro group at the 5-position, being strongly electron-withdrawing, significantly influences the electronic properties of the benzisothiazole ring system, which in turn affects the reactivity and properties of the resulting derivatives.
Synthesis of the parent 3-chloro-1,2-benzisothiazole (B19369) scaffold can be achieved through various methods. A common approach involves the chlorination of 1,2-benzisothiazolin-3-ones. For instance, reacting 1,2-benzisothiazolin-3-one with chlorinating agents like bis(trichloromethyl) carbonate in an organic solvent under catalytic conditions provides a route to 3-chloro-1,2-benzisothiazole compounds. nih.gov Another method involves the reaction of 1,2-benzisothiazoles with elemental chlorine. google.com
Once the this compound core is obtained, the design of novel derivatives primarily involves the displacement of the 3-chloro substituent. Research on the reactivity of 3-chloro-1,2-benzisothiazole with various nucleophiles has shown that the course of the reaction can lead to either direct substitution or ring-fission products, depending on the nucleophile and reaction conditions. rsc.org For example, reaction with soft nucleophiles like sodium thiophenoxide can lead to ring-opening, while harder nucleophiles like sodium ethoxide can result in the substitution product, 3-ethoxy-1,2-benzisothiazole. rsc.org This predictable reactivity allows chemists to rationally design synthetic pathways to derivatives with desired functionalities, such as amines, ethers, and thioethers, at the 3-position.
Table 1: Selected Synthetic Transformations of the 3-Chloro-1,2-benzisothiazole Scaffold
| Starting Material | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| 1,2-Benzisothiazolin-3-one | Bis(trichloromethyl) carbonate, Organic Amine Catalyst | 3-Chloro-1,2-benzisothiazole | nih.gov |
| 1,2-Benzisothiazole (B1215175) | Elemental Chlorine, Acetic Acid | 3-Chloro-1,2-benzisothiazole | google.com |
| 3-Chloro-1,2-benzisothiazole | Sodium Ethoxide / Ethanol (B145695) | 3-Ethoxy-1,2-benzisothiazole (Substitution) | rsc.org |
| 3-Chloro-1,2-benzisothiazole | n-Butyl-lithium | o-(n-Butylthio)-benzonitrile (Ring Fission) | rsc.org |
Strategic Applications in Heterocyclic Synthesis
The unique structural features of this compound make it a valuable precursor in various synthetic applications, particularly in the construction of other complex heterocyclic systems.
As a Precursor for Diverse Pharmacologically Relevant Scaffolds
The benzisothiazole nucleus and its derivatives are integral to numerous compounds with significant pharmacological activity. The 3-chloro-1,2-benzisothiazole framework is recognized as a crucial intermediate in the preparation of these biologically active molecules. nih.gov The presence of the chloro and nitro groups is particularly relevant in the synthesis of potent therapeutic agents. For example, chloro- and nitro-substituted aromatic compounds are key precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a class of promising antitubercular agents. nih.govresearchgate.net
By leveraging the reactivity of the 3-chloro position, the this compound scaffold can be elaborated into more complex structures. For instance, substitution with hydrazines could yield 3-hydrazinyl-5-nitro-1,2-benzisothiazole, a versatile intermediate for constructing pyrazole-fused systems or Schiff bases, which are themselves important pharmacophores. mdpi.comnih.gov Similarly, amination of the 3-position can lead to 3-amino-5-nitro-1,2-benzisothiazole derivatives, which are found in compounds investigated for various biological activities. google.comacs.org The synthesis of N-substituted-3-chloro-2-azetidinones, known for their antibacterial properties, often involves precursors derived from substituted aminobenzothiazoles, highlighting a potential synthetic trajectory for derivatives of this compound. mdpi.comnih.gov
Utilization in Ligand Design for Coordination Chemistry
Heterocyclic compounds containing nitrogen and sulfur atoms, such as benzisothiazoles, are excellent candidates for ligands in coordination chemistry. The lone pairs of electrons on these heteroatoms can readily coordinate with metal ions to form stable metal complexes. nih.govresearchgate.net The resulting coordination compounds often exhibit enhanced biological activity or novel catalytic properties compared to the free ligands. nih.govresearchgate.net
Derivatives of this compound can be designed as ambiphilic ligands. The benzisothiazole ring provides the primary coordination sites (N and S atoms), while functional groups introduced by substituting the 3-chloro group can provide additional donor atoms, leading to multidentate chelating agents. rsc.orgrsc.org The nitro group, in some cases, can also participate in coordination through its oxygen atoms. nih.gov The formation of metal complexes can enhance the bioavailability and efficacy of pharmacologically active ligands. researchgate.net The design of such ligands derived from this compound opens avenues for developing new metal-based therapeutics and catalysts. nih.govrsc.org
Role as a Condensing Reagent in Peptide and Ester Synthesis
In the synthesis of peptides and esters, condensing reagents are required to facilitate the formation of amide and ester bonds, respectively. While certain sulfur- and nitro-containing heterocyclic compounds have been explored for this purpose, a specific, well-documented role for this compound as a condensing reagent in peptide or ester synthesis is not prominent in the surveyed scientific literature. This suggests that while the compound is a versatile building block for creating diverse molecular architectures, its application as a direct coupling agent is not a primary area of its utility.
Structure-Activity Relationship (SAR) Methodologies Applied to Benzisothiazole Analogues
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to modern drug discovery. For benzisothiazole analogues, SAR studies aim to elucidate how different substituents and their positions on the heterocyclic core influence pharmacological properties.
Investigating the Impact of 3-Chloro and 5-Nitro Substituents on Derivative Properties
The 3-chloro and 5-nitro substituents on the 1,2-benzisothiazole scaffold are not merely synthetic handles but are critical determinants of the biological and physicochemical properties of the resulting derivatives.
The 3-chloro group serves two main purposes in SAR studies. Firstly, it acts as a versatile point of diversification. By replacing the chlorine with a variety of other chemical groups, chemists can systematically probe the steric and electronic requirements of a biological target. For example, studies on related heterocyclic compounds have shown that introducing different substituents at such a position can dramatically alter antibacterial or antifungal activity. researchgate.net
The 5-nitro group exerts a profound electronic effect. As a potent electron-withdrawing group, it lowers the electron density of the entire aromatic system. This can impact several properties:
Reactivity: It can activate the ring towards certain reactions or modify the reactivity of other functional groups.
Acidity/Basicity: It can alter the pKa of nearby acidic or basic centers, affecting ionization at physiological pH.
Binding Interactions: The nitro group can participate in hydrogen bonding and other electrostatic interactions with biological receptors, which can be crucial for affinity and selectivity.
Therefore, the combination of a reactive 3-chloro group and a modulating 5-nitro group makes this compound a highly valuable platform for developing and optimizing advanced chemical structures with tailored properties.
Table 2: Impact of Chloro and Nitro Substituents on Derivative Properties in Heterocyclic Scaffolds
| Substituent | Position/Context | Observed Impact on Properties | Reference |
|---|---|---|---|
| Nitro Group | On phenyl ring of thiazole (B1198619) derivative | More favorable for overall antimicrobial activity compared to a chloro group. | nih.govmdpi.com |
| Chloro Group | At position 3 of a phenyl ring on a hydrazone | Demonstrated wide antibacterial activity. | researchgate.net |
| Chloro Group | On thiazolyl series | Substitution with chloro was responsible for antibacterial activity, while bromo led to inactivation. | mdpi.com |
| Nitro Group | On benzothiazinone precursors | Key component for potent antitubercular activity. | nih.govresearchgate.net |
Isosteric Replacements and their Effect on Chemical Interactions
The strategic modification of a lead compound through isosteric and bioisosteric replacements is a cornerstone of medicinal chemistry, aimed at optimizing pharmacodynamic and pharmacokinetic properties. nih.gov In the context of this compound, the chloro and nitro substituents are key features that dictate its electronic properties and, consequently, its chemical reactivity and potential biological interactions. The exploration of isosteric replacements for these groups can lead to the development of advanced chemical structures with fine-tuned characteristics.
Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties. tandfonline.com This strategy can influence a molecule's size, shape, electronic distribution, and lipophilicity, which in turn can modulate its interaction with biological targets, improve selectivity, and reduce toxicity. mdpi.com
Isosteric Replacements for the 3-Chloro Group:
The chlorine atom at the 3-position of the 1,2-benzisothiazole ring is an electron-withdrawing group that can influence the acidity of the C-H bond at this position and participate in halogen bonding, a type of non-covalent interaction. The replacement of this chlorine atom with other isosteres can significantly alter the molecule's interaction profile.
For instance, substituting the chloro group with a methyl group, a classical isostere, would decrease the electron-withdrawing nature at this position and introduce a small lipophilic group. whiterose.ac.uk While chlorine and a methyl group are often considered isosteric due to their similar size, their electronic effects are quite different. whiterose.ac.uk A fluorine atom, another halogen, would be a smaller and more electronegative replacement, potentially leading to stronger electrostatic interactions. nih.gov The replacement of hydrogen with fluorine can significantly influence potency and metabolic stability. nih.gov
The trifluoromethyl (CF3) group is another common bioisostere for a chloro group, offering increased lipophilicity and metabolic stability. tandfonline.com Research on CB1 receptor positive allosteric modulators has shown that replacing an aliphatic nitro group with a trifluoromethyl group can lead to more potent compounds with improved metabolic stability. nih.gov While this is a different scaffold, it highlights the potential of the trifluoromethyl group in modulating molecular properties.
Isosteric Replacements for the 5-Nitro Group:
The nitro group at the 5-position is a strong electron-withdrawing group that significantly impacts the electronic landscape of the aromatic ring. It can participate in hydrogen bonding and dipole-dipole interactions. However, aromatic nitro groups are sometimes associated with genotoxicity, which can be a concern in drug development. researchgate.net Therefore, finding suitable bioisosteric replacements is of high interest.
Several groups can serve as bioisosteres for the nitro group, each with distinct electronic and steric properties. The cyano (-CN) group is a well-known isostere, being a strong electron-withdrawing group with a linear geometry. Other potential replacements include the trifluoromethyl (-CF3) group, sulfonyl derivatives (-SO2R), and various nitrogen-containing heterocycles. google.com
For example, the replacement of a nitro group with a pyridine (B92270) N-oxide has been explored in other molecular systems. google.com The sulfonamide group (-SO2NH2) is another potential replacement that can act as a hydrogen bond donor and acceptor. In a study on benzisoxazole derivatives, sulfonamide conjugates were synthesized and evaluated for their biological activities. tandfonline.com
The following interactive table summarizes potential isosteric replacements for the chloro and nitro groups on the 1,2-benzisothiazole scaffold and their anticipated effects on the molecule's properties.
Table 1: Potential Isosteric Replacements for Substituents on 1,2-Benzisothiazole and Their Predicted Effects
| Original Group | Position | Isosteric Replacement | Predicted Effect on Chemical Properties and Interactions |
| -Cl | 3 | -F | Increased electronegativity, potential for stronger halogen bonding. |
| -Br | Larger size, increased polarizability, potentially altered steric interactions. | ||
| -CH3 | Reduced electron-withdrawing character, increased lipophilicity. | ||
| -CF3 | Strong electron-withdrawing group, increased lipophilicity and metabolic stability. | ||
| -CN | Strong electron-withdrawing group, linear geometry, potential for dipole interactions. | ||
| -NO2 | 5 | -CN | Similar strong electron-withdrawing nature, linear geometry. |
| -CF3 | Strong electron-withdrawing group, high lipophilicity, may improve metabolic stability. | ||
| -SO2CH3 | Strong electron-withdrawing group, potential for hydrogen bonding. | ||
| -SO2NH2 | Strong electron-withdrawing group, acts as hydrogen bond donor and acceptor. | ||
| Pyridine N-oxide | Mimics some electronic properties of the nitro group. |
Detailed research on the direct isosteric replacement of the chloro and nitro groups on this compound is limited in publicly available literature. However, structure-activity relationship (SAR) studies on related benzisothiazole and benzothiazole (B30560) derivatives provide valuable insights. For example, studies on 1,2-benzisothiazolin-3-one derivatives as caspase-3 inhibitors have shown that substitutions on the benzisothiazole ring significantly impact their inhibitory potency. nih.gov Similarly, the evaluation of 1-(1,2-benzisothiazol-3-yl)piperazine derivatives as potential antipsychotic agents demonstrated the importance of the substitution pattern on the benzisothiazole nucleus for receptor binding and behavioral activity. nih.govacs.org
The exploration of such isosteric replacements is a rational approach to modulate the chemical interactions of this compound, potentially leading to the discovery of new chemical entities with improved properties for various applications in advanced chemical structures.
Future Prospects and Emerging Research Frontiers for 3 Chloro 5 Nitro 1,2 Benzisothiazole Research
Sustainable and Green Chemistry Approaches in its Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. Future research on 3-Chloro-5-nitro-1,2-benzisothiazole will likely prioritize the development of sustainable synthetic routes, moving away from traditional methods that may involve harsh reagents or solvents.
Key areas of focus will include:
Catalytic Systems: The development of novel catalysts, such as cobalt-catalyzed intramolecular S-N bond formation, could offer efficient and atom-economical pathways to the benzisothiazole core. researchgate.net
Alternative Solvents: Shifting from conventional organic solvents to greener alternatives like water is a significant trend. Research has demonstrated the successful synthesis of related benzothiazole-2-thiols in water, suggesting that aqueous synthesis for this compound could be a viable and environmentally benign approach. rsc.org
Energy-Efficient Reactions: Exploring reaction conditions that operate at room temperature, as demonstrated in the H2O2/HCl-catalyzed synthesis of some benzothiazole (B30560) derivatives, can significantly reduce the energy footprint of the synthesis. mdpi.com
Avoidance of Hazardous Reagents: Traditional methods for activating similar heterocyclic ketones for chlorination sometimes rely on hazardous chemicals like phosgene (B1210022) or phosphorus oxychloride. A patent for synthesizing 3-chloro-1,2-benzisothiazole (B19369) highlights a method using bis(trichloromethyl) carbonate to avoid these dangerous substances, a strategy that could be adapted and optimized for the nitro-substituted analogue. google.com
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis | Future Green Synthesis |
|---|---|---|
| Solvents | Often volatile organic compounds (VOCs) | Water, supercritical CO2, bio-solvents |
| Catalysts | Stoichiometric and often toxic reagents | Recyclable, metal-based or organocatalysts |
| Energy Input | High temperatures, prolonged reflux | Room temperature, microwave-assisted, sonication |
| Reagents | Use of hazardous materials (e.g., phosgene) | Benign activating agents, in-situ generation |
| Atom Economy | Moderate to low | High, minimizing by-product formation |
| Waste | Significant solvent and reagent waste | Reduced waste streams, easier purification |
Discovery of Unprecedented Reactivity and Mechanistic Insights
The reactivity of this compound is largely governed by the interplay between the electrophilic C3 position, the isothiazole (B42339) ring, and the strongly electron-withdrawing nitro group on the benzene (B151609) ring. While the parent compound, 3-chloro-1,2-benzisothiazole, is known to react with various nucleophiles, the presence of the nitro group is expected to profoundly influence its chemical behavior.
Future research will likely delve into:
Nucleophilic Substitution vs. Ring-Opening: Studies on the parent 3-chloro-1,2-benzisothiazole show that its reaction with nucleophiles can lead to either simple substitution at the C3 position (e.g., with sodium ethoxide to form 3-ethoxy-1,2-benzisothiazole) or fission of the thiazole (B1198619) ring (e.g., with sodium cyanide). rsc.org The electron-withdrawing nitro group in this compound will further activate the ring, making a detailed investigation into this reaction dichotomy crucial.
Mechanistic Elucidation: A combination of kinetic studies, intermediate trapping, and computational chemistry will be essential to build a comprehensive mechanistic understanding. This will allow chemists to precisely control reaction outcomes, selectively favoring substitution, ring-opening, or rearrangement pathways to access diverse molecular architectures.
Table 2: Predicted Reactivity Modifications
| Reactant Type | Known Reaction with 3-chloro-1,2-benzisothiazole | Predicted Outcome with this compound |
|---|---|---|
| Hard Nucleophiles (e.g., RO⁻) | Substitution at C3 rsc.org | Enhanced rate of substitution due to increased electrophilicity of C3. |
| Soft Nucleophiles (e.g., CN⁻) | Ring fission leading to o-cyanophenyl thiocyanate (B1210189) rsc.org | Pathway may be favored due to stabilization of anionic intermediates by the nitro group. |
| Carbanions (e.g., malonates) | Ring transformation to 3-aminobenzo[b]thiophenes rsc.org | Reaction rates and yields may be significantly altered; potential for new rearrangement products. |
Advanced In Silico Methodologies for Predictive Chemical Research
Computational chemistry has become an indispensable tool for accelerating chemical research. For this compound, in silico methods offer a powerful approach to predict its properties and guide experimental work, saving significant time and resources. While specific studies on this exact molecule are nascent, research on related benzothiazole structures demonstrates the potential of these methodologies. frontiersin.orgnih.gov
Emerging computational frontiers include:
Property Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate key electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). rsc.org These calculations can predict the most likely sites for electrophilic and nucleophilic attack, corroborating and guiding experimental reactivity studies.
Virtual Screening for Bioactivity: Molecular docking simulations can be used to screen this compound and its virtual derivatives against libraries of biological targets (e.g., enzymes, receptors). This approach has been successfully used for benzothiazole derivatives to identify potential inhibitors for applications in Alzheimer's disease and malaria vector control. frontiersin.orgresearchgate.netnih.gov
Reaction Mechanism Modeling: Computational modeling can map out entire reaction pathways, calculate activation energies, and determine the structures of transition states and intermediates. This provides deep mechanistic insight that is often difficult to obtain through experiments alone.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is crucial in the early stages of designing new therapeutic agents or functional materials to identify candidates with favorable profiles. frontiersin.org
Table 3: Application of In Silico Methods
| Methodology | Objective | Potential Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Predict reactivity, spectra (IR, NMR), and stability. rsc.org |
| Molecular Docking | Predict binding affinity to a biological target. | Identify potential as an enzyme inhibitor or receptor ligand. wjarr.com |
| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules. | Assess the stability of ligand-protein complexes. frontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with activity. | Develop models to predict the bioactivity of novel derivatives. |
Interdisciplinary Applications in Functional Materials and Supramolecular Systems
The unique electronic and structural features of this compound make it an attractive building block, or tecton, for the construction of advanced materials and complex supramolecular assemblies. The field of supramolecular chemistry focuses on chemistry "beyond the molecule," utilizing noncovalent interactions to create highly organized systems. nih.gov
Future research in this area could explore:
Crystal Engineering: The presence of a nitro group (a potent hydrogen bond acceptor), an aromatic system (capable of π-π stacking), and a chlorine atom (a potential halogen bond donor) provides multiple points for directing the self-assembly of molecules in the solid state. By understanding and controlling these interactions, it may be possible to engineer crystals with specific properties, such as nonlinear optical (NLO) activity or unique electronic conductivity.
Supramolecular Receptors: Incorporating the benzisothiazole unit into larger macrocyclic structures could lead to new host molecules for molecular recognition. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it a candidate for binding electron-rich guest species through charge-transfer interactions.
Functional Dyes and Sensors: The conjugated π-system of the benzisothiazole core suggests potential applications as a chromophore. Chemical modification of the chloro or nitro groups could be used to tune its absorption and emission properties, leading to the development of new dyes or chemical sensors that respond to specific analytes through changes in color or fluorescence.
Q & A
Q. What are the established synthetic pathways for 3-Chloro-5-nitro-1,2-benzisothiazole, and how can reaction efficiency be optimized?
The primary synthesis involves halogenation of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield 3-chloro-1,2-benzisothiazole 1,1-dioxide (saccharyl chloride) . Subsequent nitration at the 5-position can be achieved via mixed acid systems (HNO₃/H₂SO₄). To optimize yields (e.g., 60% in nucleophilic displacement reactions), control reaction temperature (20–25°C) and use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis . Purification via recrystallization (ethanol/ethyl acetate) enhances product purity .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H/¹³C NMR : Key for confirming substitution patterns. For example, aromatic protons in saccharyl chloride derivatives appear at δ 7.70–8.00 ppm, while nitro groups deshield adjacent protons .
- Mass Spectrometry (MS) : CI-MS with NH₃ ionization confirms molecular ion peaks (e.g., m/z 224 [M+H]⁺ for allyl ether derivatives) .
- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in coordination chemistry?
The chloro and nitro groups act as electron-withdrawing substituents, enhancing the electrophilicity of the benzisothiazole core. This facilitates nucleophilic displacement reactions with thiols or amines to form heterocyclic conjugates (e.g., thiadiazole or triazole hybrids) . Steric hindrance from the nitro group at the 5-position can reduce reactivity at the 3-position, necessitating higher temperatures (e.g., reflux in acetonitrile) for efficient coupling . Computational studies (DFT) are recommended to model charge distribution and predict reactive sites .
Q. What strategies resolve contradictions in cytotoxicity data for benzisothiazole derivatives?
- Dose-Response Analysis : Use triplicate experiments with standardized cell lines (e.g., MCF-7 for breast cancer) and normalize viability data to controls .
- Statistical Validation : Apply one-way ANOVA with post-hoc tests (e.g., Dunnett’s) to identify significant (p < 0.05) differences between treated and untreated groups .
- SAR Studies : Compare cytotoxicity across derivatives to isolate structural contributors (e.g., nitro groups enhance ROS generation in copper chelators) .
Q. How can computational methods enhance the design of benzisothiazole-based ligands for metal coordination?
- Molecular Docking : Predict binding affinities to metal ions (e.g., Cu²⁺) using software like AutoDock Vina. Focus on chelation sites (N, O, S atoms) .
- Solvatochromic Analysis : Assess solvent effects on electronic transitions via UV-Vis spectroscopy to optimize ligand stability in biological media .
- Conformational Studies : Use X-ray crystallography (e.g., C—H⋯N hydrogen bonding patterns) or NMR to validate predicted geometries .
Methodological Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Storage : Keep in airtight containers at –20°C to prevent degradation .
- Safety : Use PPE (gloves, goggles) due to irritant properties. Neutralize spills with sodium bicarbonate .
- Eco-Toxicity : Follow disposal protocols for halogenated waste to minimize environmental impact .
Q. How can reaction scalability challenges be addressed for multi-step syntheses?
- Stepwise Optimization : Isolate intermediates (e.g., saccharyl chloride) and characterize purity before proceeding .
- Catalytic Systems : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic reactions .
- Green Chemistry : Replace toxic solvents (CH₂Cl₂) with alternatives (e.g., 2-MeTHF) where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
